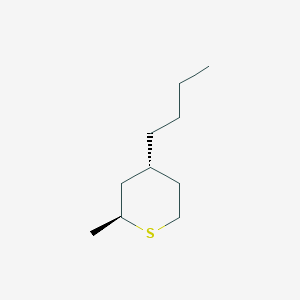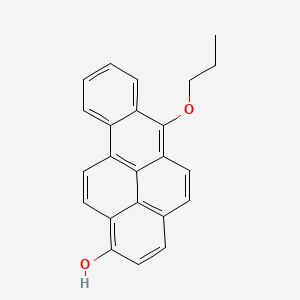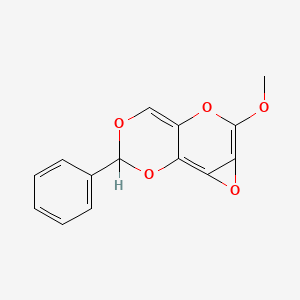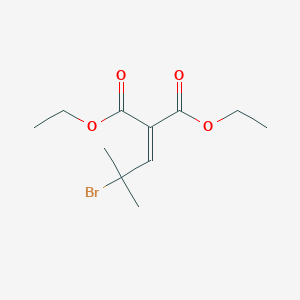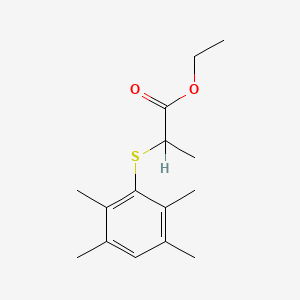
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioether linkage between a tetramethylphenyl group and a propionic acid ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester typically involves the reaction of 2,3,5,6-tetramethylthiophenol with ethyl 2-bromopropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thioester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester involves its interaction with specific molecular targets. The thioether linkage and ester group allow it to participate in various biochemical pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thiophenepropionic acid
- 3-(2-Thienyl)propionic acid
- 2,3-Diethoxy-propionic acid, ethyl ester
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is unique due to its tetramethylphenyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
72462-74-9 |
|---|---|
Fórmula molecular |
C15H22O2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,5,6-tetramethylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C15H22O2S/c1-7-17-15(16)13(6)18-14-11(4)9(2)8-10(3)12(14)5/h8,13H,7H2,1-6H3 |
Clave InChI |
YUEVLBYIGQONEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC1=C(C(=CC(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




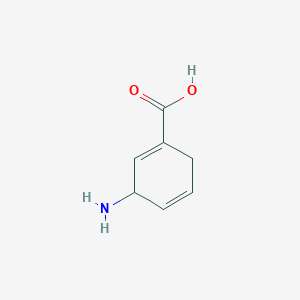
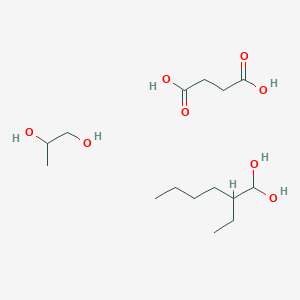
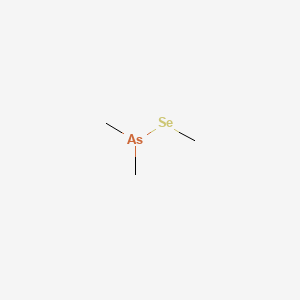

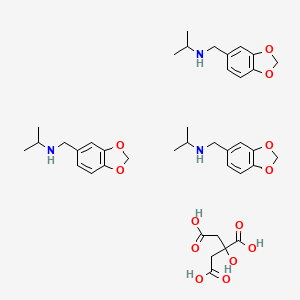
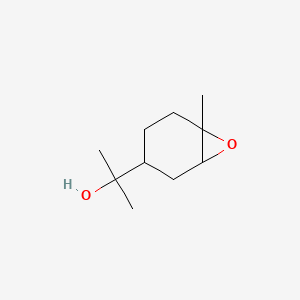
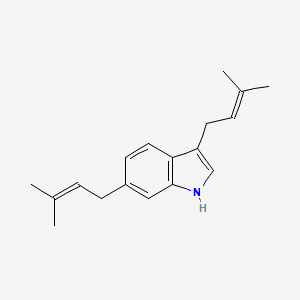
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
